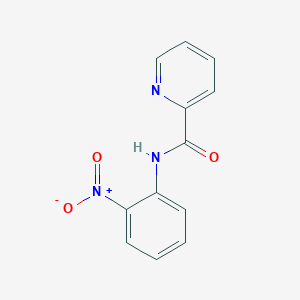
3-Quinolinecarboxaldehyde, 2-chloro-8-ethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarboxaldehyde, 2-chloro-8-ethoxy-: is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolinecarboxaldehyde, 2-chloro-8-ethoxy- typically involves the Vilsmeier-Haack reaction. This reaction uses a formylating agent, such as a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce the formyl group into the quinoline ring. The reaction is carried out under controlled heating conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-Quinolinecarboxaldehyde, 2-chloro-8-ethoxy- can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: 3-Quinolinecarboxylic acid, 2-chloro-8-ethoxy-
Reduction: 3-Quinolinecarbinol, 2-chloro-8-ethoxy-
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Quinolinecarboxaldehyde, 2-chloro-8-ethoxy- is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new compounds with potential biological activities .
Biology and Medicine: Quinoline derivatives, including 3-Quinolinecarboxaldehyde, 2-chloro-8-ethoxy-, have shown promise in the development of antimicrobial, antiviral, and anticancer agents. Their ability to interact with various biological targets makes them valuable in drug discovery and development .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and agrochemicals. Its reactivity and versatility make it a valuable component in various chemical processes .
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxaldehyde, 2-chloro-8-ethoxy- is largely dependent on its interaction with biological targets. The chloro and ethoxy groups enhance its ability to bind to specific enzymes and receptors, thereby modulating their activity. This compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells .
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-Chloro-6-methylquinoline-3-carbaldehyde
- 2-Chloro-7-methoxyquinoline-3-carbaldehyde
Comparison: 3-Quinolinecarboxaldehyde, 2-chloro-8-ethoxy- is unique due to the presence of both chloro and ethoxy groups on the quinoline ringThe ethoxy group increases its lipophilicity, which can improve its ability to penetrate biological membranes and interact with intracellular targets .
Properties
Molecular Formula |
C12H10ClNO2 |
|---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
2-chloro-8-ethoxyquinoline-3-carbaldehyde |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-10-5-3-4-8-6-9(7-15)12(13)14-11(8)10/h3-7H,2H2,1H3 |
InChI Key |
GWCYKYONCQCTCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=CC(=C(N=C21)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide](/img/structure/B15110642.png)
![6-[(5Z)-5-{[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15110650.png)
![3,4-dichloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B15110659.png)

![5-Imino-2-phenylchromeno[3,4-c]pyridine-4-ylamine](/img/structure/B15110668.png)

![7-Hydrazinyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15110681.png)
![(2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B15110682.png)

![5-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one](/img/structure/B15110697.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B15110707.png)
![Ethyl 2-[(3-chloroquinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15110721.png)
![N-(4-acetylphenyl)-2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B15110724.png)

